molecular formula C25H18F2N2O4 B2374978 2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE CAS No. 866342-06-5

2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2374978
CAS No.: 866342-06-5
M. Wt: 448.426
InChI Key: GEAYWKDURINDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with fluorine, methoxybenzoyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The fluorine and methoxybenzoyl groups are introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while the methoxybenzoyl group can be introduced using methoxybenzoyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2O4/c1-33-19-9-2-15(3-10-19)24(31)21-13-29(22-11-6-17(27)12-20(22)25(21)32)14-23(30)28-18-7-4-16(26)5-8-18/h2-13H,14H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYWKDURINDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.